{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride
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Overview
Description
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C9H12N2.2ClH. It is a derivative of cyclopenta[b]pyridine, a bicyclic structure that incorporates both a cyclopentane and a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride typically involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation with 1-(cyclopent-1-en-1-yl)pyrrolidine. The reaction conditions often include the use of a base such as triethylamine (Et3N) and are carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized cyclopenta[b]pyridine derivatives.
Scientific Research Applications
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with protein kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine: This compound is similar but lacks the dihydrochloride salt form.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound that differs in the oxidation state of the pyridine ring.
Uniqueness
{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-8-4-3-7-2-1-5-11-9(7)8;;/h1-2,5,8H,3-4,6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEYZTSONPSJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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